
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and medicine. This compound is characterized by the presence of an amino group, two phenyl rings, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, often derived from natural sources or synthesized through chiral resolution techniques.
Reaction Conditions: The key step involves the reaction of the chiral precursor with benzaldehyde under basic conditions to form the intermediate compound.
Hydrogenation: The intermediate is then subjected to hydrogenation in the presence of a suitable catalyst to reduce the double bonds and form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in batch reactors.
Catalysis: Efficient catalysts are used to speed up the reaction and improve yield.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to neurotransmission and cellular metabolism.
類似化合物との比較
Similar Compounds
®-2-Amino-3,3-diphenylpropan-1-ol hydrochloride: The enantiomer of the compound with different biological activity.
Diphenylmethanol: A structurally similar compound with different functional groups.
Benzhydrol: Another related compound with similar chemical properties.
Uniqueness
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride is unique due to its chiral nature and specific interactions with biological targets, making it valuable in asymmetric synthesis and medicinal chemistry.
特性
分子式 |
C15H18ClNO |
|---|---|
分子量 |
263.76 g/mol |
IUPAC名 |
(2S)-2-amino-3,3-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H/t14-;/m1./s1 |
InChIキー |
VQJGBXAIBLSRCR-PFEQFJNWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CO)N.Cl |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)
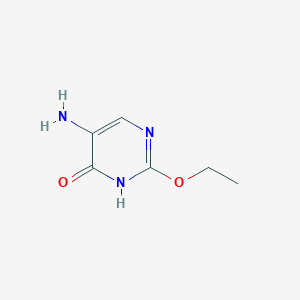
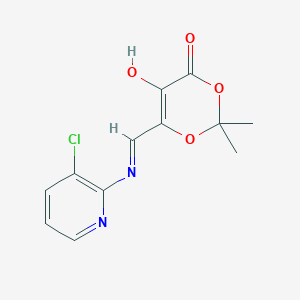

![Pyrimido[4,5-c]pyridazine](/img/structure/B13102040.png)
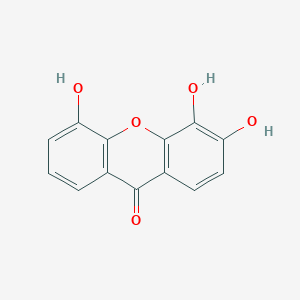
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)

![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)
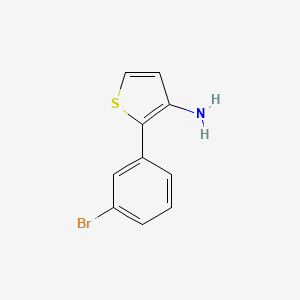
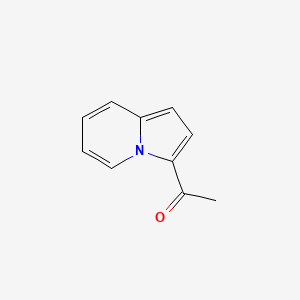
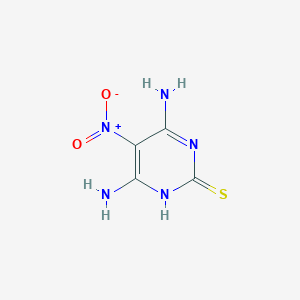
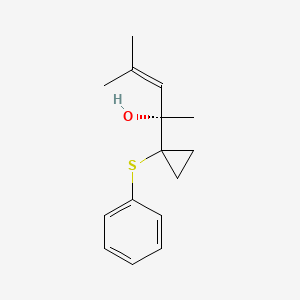
![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)
